molecular formula C13H14O2 B14567195 3-(3-Phenylpropylidene)oxolan-2-one CAS No. 61836-15-5

3-(3-Phenylpropylidene)oxolan-2-one

Cat. No.: B14567195
CAS No.: 61836-15-5
M. Wt: 202.25 g/mol
InChI Key: RMHPKZZBGQEVHI-UHFFFAOYSA-N
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Description

3-(3-Phenylpropylidene)oxolan-2-one is a γ-lactone derivative characterized by a phenylpropylidene substituent attached to a five-membered oxolan-2-one ring. This compound belongs to the lactone family, which is widely studied for applications in pharmaceuticals, fragrances, and agrochemicals due to their diverse reactivity and biological activity. The phenylpropylidene group introduces aromaticity and steric bulk, distinguishing it from simpler lactones like γ-heptalactone or solerole ().

Properties

CAS No.

61836-15-5

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(3-phenylpropylidene)oxolan-2-one

InChI

InChI=1S/C13H14O2/c14-13-12(9-10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2

InChI Key

RMHPKZZBGQEVHI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpropylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenylpropanoic acid with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the oxolane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Phenylpropylidene)oxolan-2-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropylidene)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxolanes, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

3-(3-Phenylpropylidene)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropylidene)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Phenylpropylidene)oxolan-2-one with structurally related lactones:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
3-(3-Phenylpropylidene)oxolan-2-one 3-Phenylpropylidene C₁₂H₁₂O₂ 188.22 High lipophilicity; potential use in fragrance or drug synthesis
5-Propyloxolan-2-one (γ-heptalactone) Propyl C₇H₁₂O₂ 128.17 Volatile aroma compound in wines ()
5-(1H-Indol-3-yl)oxolan-2-one Indole C₁₁H₉NO₂ 187.20 Solid (m.p. 117–121°C); synthetic intermediate ()
3-(2-Methylpropanoyl)oxolan-2-one 2-Methylpropanoyl C₈H₁₂O₃ 156.18 Lower MW; industrial synthesis ()
(3R)-3-hydroxy-4-methylidene-3-([2E,4E,6E]-octa-2,4,6-trienoyl) oxolan-2-one Octatrienoyl + methylidene C₁₃H₁₄O₄ 258.25 Conjugated double bonds; UV-active ()

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenylpropylidene group enhances aromatic interactions and rigidity compared to aliphatic chains in γ-heptalactone () or indole derivatives ().
  • Lipophilicity: The bulky phenyl group increases lipophilicity, making 3-(3-Phenylpropylidene)oxolan-2-one less water-soluble than 5-propyloxolan-2-one or 3-(2-methylpropanoyl) analogs.
  • Synthetic Utility : Indole-containing lactones () are favored in alkaloid synthesis, whereas phenylpropylidene derivatives may serve as intermediates for aromatic drug candidates.

Spectroscopic and Reactivity Differences

  • NMR Profiles :

    • The phenylpropylidene group would exhibit distinct aromatic proton signals (δ 7.2–7.8 ppm) and allylic carbons (δ 120–140 ppm), contrasting with the aliphatic signals of γ-heptalactone (δ 0.5–2.5 ppm for CH₃/CH₂ groups) ().
    • Carbonyl signals in lactones typically appear at δ 170–180 ppm (¹³C NMR), but substituents like methylidene () or indole () shift these values due to electronic effects.
  • Reactivity :

    • The conjugated phenylpropylidene group may stabilize the lactone ring against hydrolysis compared to aliphatic analogs.
    • Indole-substituted lactones () undergo electrophilic substitution at the indole C3 position, whereas phenylpropylidene derivatives may participate in Diels-Alder reactions via the α,β-unsaturated system.

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